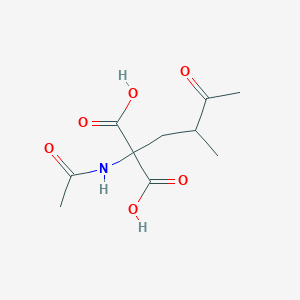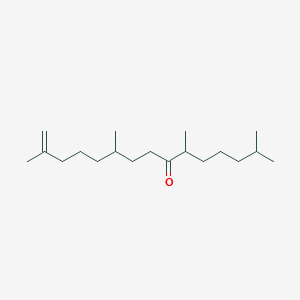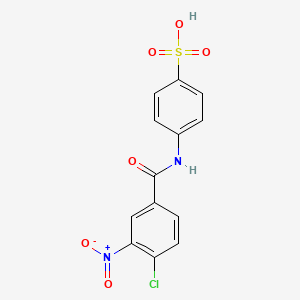
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a chloro, nitro, and sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid typically involves multiple steps:
Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The sulfonic acid group is introduced by treating the chloronitrobenzene with sulfur trioxide (SO3) in fuming sulfuric acid.
Amidation: Finally, the amide group is introduced by reacting the sulfonated compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Hydroxide ions, alkoxide ions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(4-Amino-3-chlorobenzamido)benzene-1-sulfonic acid.
Substitution: 4-(4-Hydroxy-3-nitrobenzamido)benzene-1-sulfonic acid.
Oxidation: Various sulfonic acid derivatives.
Scientific Research Applications
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Chloro-3-nitrobenzamide: Similar structure but lacks the sulfonic acid group.
4-(4-Chloro-3-nitrobenzamido)benzoic acid: Similar structure but lacks the sulfonic acid group.
Uniqueness
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
90164-02-6 |
|---|---|
Molecular Formula |
C13H9ClN2O6S |
Molecular Weight |
356.74 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-6-1-8(7-12(11)16(18)19)13(17)15-9-2-4-10(5-3-9)23(20,21)22/h1-7H,(H,15,17)(H,20,21,22) |
InChI Key |
CQMKWAGJTHKQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


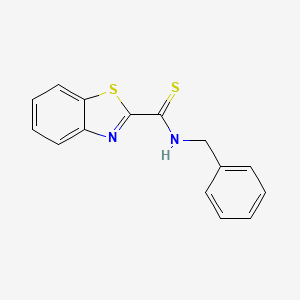
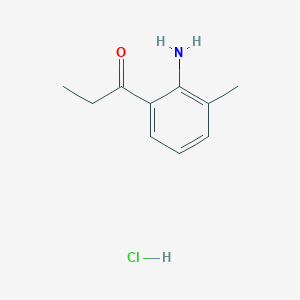
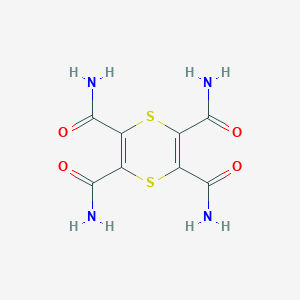
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
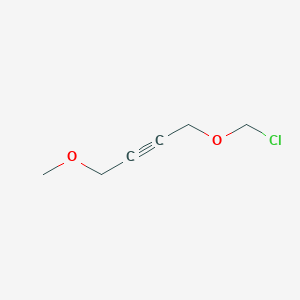
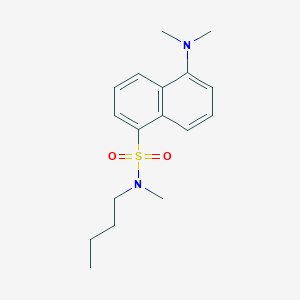
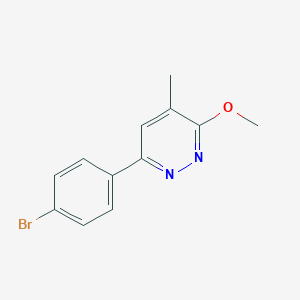
![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
